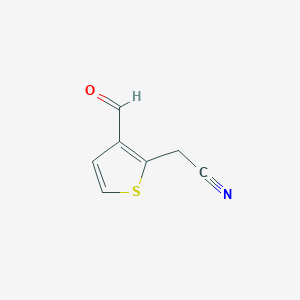
2-(3-Formylthiophen-2-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Formylthiophen-2-yl)acetonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 2-(3-formyl-2-thienyl)acetonitrile or FTAN. It is a yellow powder with a molecular weight of 177.19 g/mol and a melting point of 129-132°C.
作用機序
The mechanism of action of 2-(3-Formylthiophen-2-yl)acetonitrile is not well understood. However, it is believed to act as a strong electron acceptor due to the presence of the formyl group and the thiophene ring. This property makes it suitable for use in the fabrication of organic semiconductors.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of 2-(3-Formylthiophen-2-yl)acetonitrile. However, studies have shown that it is a non-toxic compound and does not have any significant adverse effects on living organisms.
実験室実験の利点と制限
One of the major advantages of 2-(3-Formylthiophen-2-yl)acetonitrile is its ease of synthesis. The compound can be synthesized using simple and inexpensive reagents, making it suitable for use in large-scale production. However, one of the limitations of this compound is its poor solubility in common organic solvents, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the research and development of 2-(3-Formylthiophen-2-yl)acetonitrile. One of the major areas of focus is the synthesis of new derivatives of this compound with improved solubility and electronic properties. Another area of research is the application of this compound in the fabrication of high-performance organic electronic devices such as organic solar cells and organic light-emitting diodes. Furthermore, the potential application of this compound in the field of biomedicine, such as drug delivery and imaging, is also an area of interest for future research.
Conclusion
In conclusion, 2-(3-Formylthiophen-2-yl)acetonitrile is a promising compound with potential applications in various fields of scientific research. Its ease of synthesis, non-toxic nature, and strong electron accepting properties make it suitable for use in the fabrication of organic semiconductors. Further research and development of this compound and its derivatives can lead to the development of new materials with improved electronic and optical properties, which can have significant implications in the field of organic electronics.
合成法
The synthesis of 2-(3-Formylthiophen-2-yl)acetonitrile involves the reaction of 2-bromo-3-formylthiophene with acetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of 80-90°C for 24 hours. The product is then purified by recrystallization using ethanol.
科学的研究の応用
2-(3-Formylthiophen-2-yl)acetonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of application is in the field of organic electronics. This compound has been used as a building block for the synthesis of organic semiconductors, which can be used in the fabrication of electronic devices such as organic field-effect transistors.
特性
CAS番号 |
135737-17-6 |
|---|---|
製品名 |
2-(3-Formylthiophen-2-yl)acetonitrile |
分子式 |
C7H5NOS |
分子量 |
151.19 g/mol |
IUPAC名 |
2-(3-formylthiophen-2-yl)acetonitrile |
InChI |
InChI=1S/C7H5NOS/c8-3-1-7-6(5-9)2-4-10-7/h2,4-5H,1H2 |
InChIキー |
CQUPHSGNOXRCJQ-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1C=O)CC#N |
正規SMILES |
C1=CSC(=C1C=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



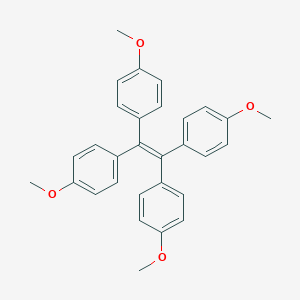
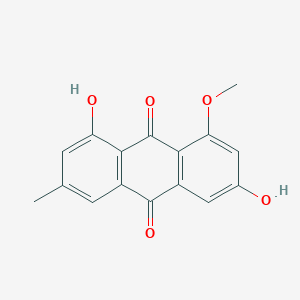
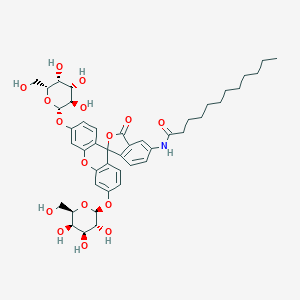
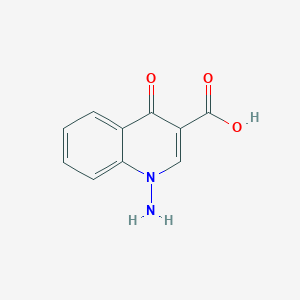
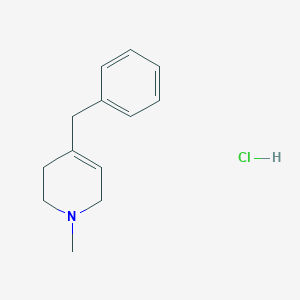
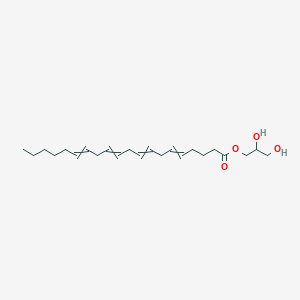
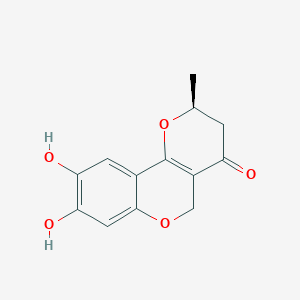
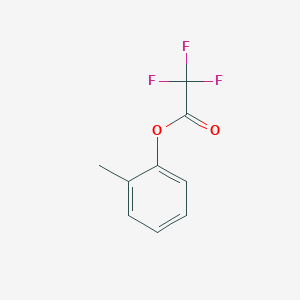
![3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B161808.png)
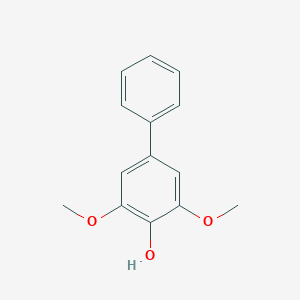
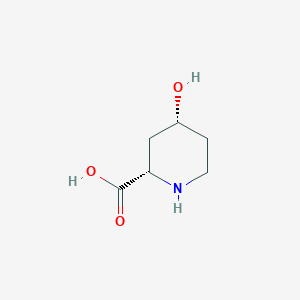
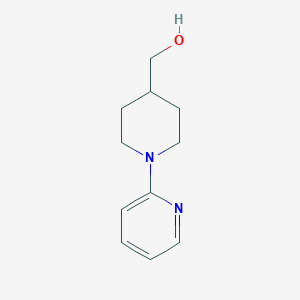

![(1S,4As,8aS)-4-[2-(furan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one](/img/structure/B161823.png)